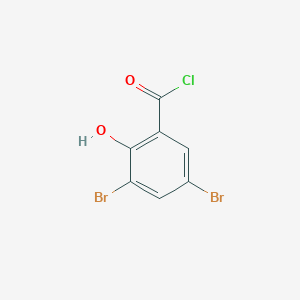

3,5-Dibromo-2-hydroxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-hydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYKAZIYCTGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504606 | |

| Record name | 3,5-Dibromo-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39075-92-8 | |

| Record name | 3,5-Dibromo-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 2 Hydroxybenzoyl Chloride

Classical Preparative Routes from Carboxylic Acids

The most common and well-established method for the preparation of 3,5-Dibromo-2-hydroxybenzoyl chloride involves the conversion of 3,5-dibromo-2-hydroxybenzoic acid using a suitable halogenating agent. This transformation is a cornerstone of organic synthesis, providing a reactive intermediate for subsequent nucleophilic acyl substitution reactions.

Utilizing Halogenating Reagents (e.g., Thionyl Chloride, Phosphorus Chlorides)

The conversion of carboxylic acids to their corresponding acyl chlorides is readily achieved using inorganic acid chlorides. Thionyl chloride (SOCl₂) and phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are the most frequently employed reagents for this purpose.

The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification. The general reaction is as follows:

C₇H₄Br₂O₃ + SOCl₂ → C₇H₃Br₂ClO₂ + SO₂ + HCl

A study detailing the synthesis of the isomeric 3,5-dibromo-4-hydroxybenzoyl chloride from its corresponding carboxylic acid reports a high yield of 96% when using thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst at ambient temperature for 2 hours. chemicalbook.com It is highly probable that similar conditions would be effective for the synthesis of this compound.

Phosphorus pentachloride (PCl₅) is another effective reagent for this conversion. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts:

C₇H₄Br₂O₃ + PCl₅ → C₇H₃Br₂ClO₂ + POCl₃ + HCl

Phosphorus trichloride (PCl₃) can also be used, although the stoichiometry differs, and the byproduct is phosphorous acid (H₃PO₃), which is a solid and can complicate product isolation. researchgate.net

3 C₇H₄Br₂O₃ + PCl₃ → 3 C₇H₃Br₂ClO₂ + H₃PO₃

Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of the resulting this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of halogenating agent, the use of a catalyst, the reaction temperature, and the solvent.

For reactions involving thionyl chloride, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction rate. The proposed mechanism involves the formation of a Vilsmeier reagent intermediate, which is a more potent acylating agent.

Temperature control is also crucial. While some reactions proceed efficiently at room temperature, others may require heating to go to completion. However, elevated temperatures can sometimes lead to side reactions and the formation of impurities. The optimization process, therefore, involves a careful balance to achieve a high conversion rate while minimizing byproduct formation.

The choice of solvent can also influence the reaction outcome. While some preparations are carried out using an excess of the halogenating agent as the solvent, inert solvents such as toluene (B28343) or dichloromethane (B109758) are often employed to facilitate the reaction and subsequent workup. The selection of the appropriate solvent depends on the solubility of the starting material and the boiling points of the products and byproducts to allow for effective separation.

| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) | Phosphorus Trichloride (PCl₃) |

|---|---|---|---|

| Catalyst | Often used (e.g., DMF) | Generally not required | Generally not required |

| Byproducts | SO₂, HCl (gaseous) | POCl₃ (liquid), HCl (gaseous) | H₃PO₃ (solid) |

| Typical Conditions | Ambient to reflux temperature | Room temperature to gentle heating | Often requires heating |

| Advantages | Gaseous byproducts simplify purification | Effective for a wide range of carboxylic acids | Cost-effective |

| Disadvantages | Toxicity of reagent and byproducts | Solid reagent can be difficult to handle; POCl₃ can be difficult to separate | Solid byproduct can complicate purification; lower atom economy |

Exploration of Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reactions for the synthesis of acyl chlorides has shown promise. google.com These reactions are often carried out by directly mixing the carboxylic acid with the halogenating agent, sometimes with the aid of microwave irradiation to accelerate the reaction. A study on the thionyl chloride-induced synthesis of benzamides from 3-bromo-5-nitrobenzoic acid demonstrated the feasibility and benefits of solvent-free conditions, which led to increased yields and decreased reaction times. researchgate.netresearchgate.net

While the high reactivity of acyl chlorides with water generally precludes synthesis in aqueous media, the development of water-tolerant catalytic systems is an active area of research for other types of reactions. For the synthesis of this compound, however, non-aqueous conditions remain standard.

Catalytic Methods for Enhanced Efficiency

The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with lower energy consumption and reduced waste. As mentioned, DMF is a common catalyst in reactions with thionyl chloride. However, research is ongoing to find more environmentally friendly and efficient catalysts. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst has been reported for the synthesis of N-benzoyl derivatives of amino acids, highlighting a greener approach to benzoylation reactions. ijirset.com While not a direct synthesis of the acid chloride, it demonstrates the potential for green catalysts in related transformations.

Atom Economy and Environmental Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com For the synthesis of this compound, the atom economy can be calculated for the different halogenating reagents.

With Thionyl Chloride (SOCl₂): The reaction produces SO₂ and HCl as byproducts. The atom economy is calculated as: (Molecular Weight of C₇H₃Br₂ClO₂) / (Molecular Weight of C₇H₄Br₂O₃ + Molecular Weight of SOCl₂) * 100%

With Phosphorus Pentachloride (PCl₅): The reaction produces POCl₃ and HCl as byproducts. The atom economy is: (Molecular Weight of C₇H₃Br₂ClO₂) / (Molecular Weight of C₇H₄Br₂O₃ + Molecular Weight of PCl₅) * 100%

With Phosphorus Trichloride (PCl₃): The reaction produces H₃PO₃ as a byproduct. The atom economy is: (3 * Molecular Weight of C₇H₃Br₂ClO₂) / (3 * Molecular Weight of C₇H₄Br₂O₃ + Molecular Weight of PCl₃) * 100%

A higher atom economy indicates a more efficient and greener process, as less of the reactant mass is converted into waste.

The Environmental Factor (E-factor) is another green chemistry metric that measures the amount of waste generated per unit of product. chembam.comchembam.com It is calculated as:

E-factor = (Total Mass of Waste) / (Mass of Product)

| Metric | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) | Phosphorus Trichloride (PCl₃) |

|---|---|---|---|

| Atom Economy (Theoretical) | Calculated based on molecular weights | Calculated based on molecular weights | Calculated based on molecular weights |

| E-Factor (Qualitative) | Lower due to gaseous byproducts, but depends on capture/neutralization | Higher due to liquid and gaseous byproducts | Higher due to solid byproduct |

| Environmental Considerations | Toxic and corrosive reagent and byproducts | Corrosive reagent and byproducts | Solid waste generation |

Precursor Derivatization and Selective Bromination Strategies

The generation of 3,5-Dibromo-2-hydroxybenzoic acid from simpler precursors is a key step that leverages the directing effects of functional groups on the aromatic ring. The primary starting material for this synthesis is typically 2-hydroxybenzoic acid, commonly known as salicylic (B10762653) acid.

The synthesis of 3,5-Dibromo-2-hydroxybenzoic acid (also known as 3,5-dibromosalicylic acid) is achieved through the electrophilic bromination of salicylic acid. nist.govnih.gov In this reaction, the hydroxyl (-OH) group on the salicylic acid molecule acts as a powerful activating group, which increases the electron density of the benzene (B151609) ring and facilitates electrophilic attack. vedantu.comstackexchange.com The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles (in this case, bromine) to the positions adjacent (ortho) and opposite (para) to it.

In the structure of salicylic acid, the positions ortho to the hydroxyl group are C3 and C6, and the position para is C5. The carboxyl (-COOH) group is a deactivating, meta-directing group, but the activating effect of the hydroxyl group is dominant. stackexchange.com Therefore, bromination occurs at the positions activated by the -OH group. The reaction with bromine can lead to the substitution of hydrogen atoms at the 3 and 5 positions, yielding the desired 3,5-Dibromo-2-hydroxybenzoic acid. acs.org

It is crucial to control the reaction conditions, as excessive bromination in aqueous solutions can lead to decarboxylation (loss of the -COOH group) and the formation of 2,4,6-tribromophenol. stackexchange.comquora.comdoubtnut.com A more controlled approach involves the stepwise bromination of salicylic acid. For instance, the bromination of 5-bromosalicylic acid has been shown to yield 3,5-dibromosalicylic acid, demonstrating a selective pathway to the final product. acs.org The kinetics of the bromination of salicylic acid in an aqueous solution have been found to follow a second-order rate law, being first order with respect to both salicylic acid and bromine. asianpubs.org

Table 1: Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid

| Precursor | Reagent | Product | Key Transformation |

|---|---|---|---|

| 2-hydroxybenzoic acid (Salicylic Acid) | Bromine (Br₂) | 3,5-Dibromo-2-hydroxybenzoic acid | Electrophilic Aromatic Substitution |

The successful synthesis of specifically substituted compounds like 3,5-Dibromo-2-hydroxybenzoic acid hinges on the principles of regioselectivity in aromatic halogenation. Regioselectivity refers to the control over which position on the aromatic ring the halogen atom is introduced. While the inherent directing effects of existing functional groups are the classical method of control, modern synthetic chemistry employs various techniques to achieve high selectivity, sometimes even overriding the natural tendencies of the substrate.

Substituent-Directed Halogenation: The primary factor governing regioselectivity in the halogenation of substituted benzenes is the nature of the substituent group.

Activating Groups (-OH, -NH₂, -OR): These groups donate electron density to the ring, making it more reactive towards electrophiles. They are ortho, para-directors. The reaction of phenol (B47542) with bromine is a classic example; in polar solvents like water, the reaction is rapid and leads to polysubstitution, forming 2,4,6-tribromophenol. stackexchange.com In less polar solvents, a mixture of ortho and para isomers is typically obtained. stackexchange.com

Deactivating Groups (-NO₂, -COOH, -SO₃H): These groups withdraw electron density from the ring, making it less reactive. They are meta-directors. The bromination of benzoic acid, for example, is slower and requires a catalyst, yielding primarily the meta-bromo derivative. stackexchange.comrsc.org

Catalyst-Controlled Regioselective Halogenation: To overcome the limitations of substrate control and improve selectivity, various catalytic systems have been developed. These methods can enhance yields of a desired isomer or direct the halogen to a position not favored by the substrate's electronics.

Ortho-Selective Halogenation: Lewis basic catalysts have been shown to direct electrophilic halogenation to the ortho position of phenols and anilines. For instance, a selenoether catalyst can achieve high ortho-selectivity (greater than 20:1 ortho/para ratio) in the chlorination of phenols, a significant deviation from the inherent para-preference of the uncatalyzed reaction. acs.org

Para-Selective Halogenation: Heterogeneous catalysts like Cu–Mn spinel oxide have been used for the para-selective monohalogenation of phenols using N-halosuccinimides as the halogen source. acs.org This method is effective for both electron-donating and electron-withdrawing group-bearing phenols. acs.org

Meta-Selective Halogenation: Accessing the meta position of an activated ring (like aniline) is challenging with classical methods. Recent advances include palladium(II)-catalyzed meta-C–H bromination of aniline (B41778) and benzoic acid derivatives using N-bromophthalimide. rsc.org This transition-metal-catalyzed approach utilizes a directing group to achieve halogenation at the otherwise inaccessible meta-position. rsc.org

Table 2: Overview of Regioselective Halogenation Techniques

| Technique | Catalyst/Reagent | Substrate Example | Selectivity |

|---|---|---|---|

| Substrate-Controlled | Bromine Water | Phenol | Ortho, Para (polysubstitution) stackexchange.com |

| Catalyst-Controlled Ortho-Halogenation | Selenoether Catalyst / NCS | Phenol | Ortho acs.org |

| Catalyst-Controlled Para-Halogenation | Cu–Mn Spinel Oxide / NBS | Phenol | Para acs.org |

Reactivity and Reaction Mechanisms of 3,5 Dibromo 2 Hydroxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. chemguide.co.uklibretexts.orgmasterorganicchemistry.com This general mechanism underpins the reactions of 3,5-Dibromo-2-hydroxybenzoyl chloride with amines, alcohols, and carbon nucleophiles.

The reaction between this compound and primary or secondary amines (including anilines) is a direct and efficient method for the synthesis of N-substituted 3,5-dibromo-2-hydroxybenzamides. chemguide.co.uk Amines act as potent nucleophiles, attacking the acyl chloride to form the corresponding amide. youtube.com This reaction is typically rapid and often exothermic. hud.ac.uk

The reaction produces hydrogen chloride (HCl) as a byproduct, which will react with the basic amine starting material to form an ammonium (B1175870) salt. To prevent the consumption of the valuable nucleophile, two equivalents of the amine are often used—one to form the amide and one to act as a base. uomustansiriyah.edu.iq Alternatively, an auxiliary, non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) can be added to the reaction mixture to neutralize the HCl. hud.ac.ukresearchgate.net While specific literature examples detailing this reaction for this compound are not prevalent, the synthesis of analogous structures such as 5-Chloro-2-hydroxybenzamide is well-documented, confirming the viability of this synthetic route. researchgate.net

Table 1: Representative Acylation of Amines with this compound

| Amine/Aniline (B41778) Substrate | Base | Solvent | Product |

|---|---|---|---|

| Aniline | Pyridine or excess Aniline | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | N-phenyl-3,5-dibromo-2-hydroxybenzamide |

| Diethylamine | Triethylamine (Et₃N) | DCM | N,N-diethyl-3,5-dibromo-2-hydroxybenzamide |

| Benzylamine | Triethylamine (Et₃N) | Cyrene™ | N-benzyl-3,5-dibromo-2-hydroxybenzamide |

Esterification with Hydroxyl-Containing Substrates

This compound readily reacts with alcohols and phenols to form the corresponding esters. This process, known as esterification, follows the same nucleophilic acyl substitution mechanism, with the oxygen atom of the hydroxyl group acting as the nucleophile. These reactions are among the most common methods for preparing esters in a laboratory setting. uomustansiriyah.edu.iq

To drive the reaction to completion, a stoichiometric amount of a base, typically pyridine, is included. The base serves to neutralize the HCl generated during the reaction. uomustansiriyah.edu.iq The reactivity of the alcohol can be influenced by steric hindrance; primary alcohols are generally more reactive than secondary, which are more reactive than tertiary alcohols. uomustansiriyah.edu.iq This differential reactivity can allow for selective esterification in molecules containing multiple hydroxyl groups. An improved esterification method using benzoyl chloride in place of more sterically hindered acid chlorides has been shown to be effective, suggesting this pathway is highly favorable for the title compound. researchgate.net

Table 2: Representative Esterification of Alcohols with this compound

| Hydroxyl Substrate | Base | Solvent | Product |

|---|---|---|---|

| Methanol | Pyridine | THF | Methyl 3,5-dibromo-2-hydroxybenzoate |

| Isopropanol | Pyridine | DCM | Isopropyl 3,5-dibromo-2-hydroxybenzoate |

| Phenol (B47542) | Pyridine | Toluene (B28343) | Phenyl 3,5-dibromo-2-hydroxybenzoate |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums, Pyrrolylmagnesium Bromide)

Acyl chlorides react vigorously with highly nucleophilic organometallic reagents such as Grignard reagents (RMgX) and organolithiums (RLi). libretexts.org These reactions provide a powerful method for forming new carbon-carbon bonds. The reaction mechanism involves an initial nucleophilic attack on the carbonyl carbon to form a ketone intermediate. However, ketones are also highly reactive towards Grignard and organolithium reagents. youtube.com

Consequently, the newly formed ketone typically undergoes a second, rapid nucleophilic attack by another equivalent of the organometallic reagent. chemistrysteps.commasterorganicchemistry.com After an acidic workup to protonate the resulting alkoxide, the final product is a tertiary alcohol where two identical R-groups from the organometallic reagent have been added to the carbonyl carbon. chemistrysteps.com It is generally difficult to stop the reaction at the ketone stage when using these highly reactive nucleophiles. chemistrysteps.com Organolithium reagents are strong bases and can also react with the acidic phenolic proton on the this compound molecule. wikipedia.orgmasterorganicchemistry.com

Table 3: Representative Reactions with Carbon Nucleophiles

| Carbon Nucleophile | Stoichiometry | Workup | Final Product |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | >2 equivalents | H₃O⁺ | 2-(3,5-Dibromo-2-hydroxyphenyl)propan-2-ol |

| Phenyllithium (PhLi) | >2 equivalents | H₃O⁺ | (3,5-Dibromo-2-hydroxyphenyl)diphenylmethanol |

| Pyrrolylmagnesium bromide | >2 equivalents | H₃O⁺ | (3,5-Dibromo-2-hydroxyphenyl)di(1H-pyrrol-2-yl)methanol |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. Acyl chlorides, including this compound, can serve as electrophilic partners in these transformations to produce ketones.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org A key variant of this reaction is the acylative Suzuki-Miyaura coupling, which uses an acyl chloride as the electrophile to synthesize ketones. nih.govnsf.gov This method is advantageous due to the wide availability of acyl chlorides and the non-toxic nature of the boron reagents. nih.gov

The catalytic cycle involves three primary steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride, forming a Pd(II) complex. libretexts.org

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride. libretexts.org

Reductive Elimination : The two organic groups (the acyl group and the group from the boronic acid) couple and are eliminated from the palladium, forming the ketone product and regenerating the Pd(0) catalyst. libretexts.org

This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. nih.gov A variety of palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bases (e.g., K₂CO₃, Cs₂CO₃) can be employed. nih.govnih.gov

Table 4: Representative Acyl Suzuki-Miyaura Coupling

| Organoboronic Acid | Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (3,5-Dibromo-2-hydroxyphenyl)(phenyl)methanone |

| Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | (3,5-Dibromo-2-hydroxyphenyl)(naphthalen-2-yl)methanone |

| Thiophene-3-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | (3,5-Dibromo-2-hydroxyphenyl)(thiophen-3-yl)methanone |

Stille Coupling and Related Tin-Mediated Transformations

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic electrophile. wikipedia.org The coupling of acyl chlorides with organostannanes provides a versatile route to a wide range of ketones. libretexts.org

The mechanism of the Stille coupling is analogous to the Suzuki coupling and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition : A Pd(0) complex reacts with this compound.

Transmetalation : The organostannane transfers its organic group to the palladium complex. This step can sometimes be accelerated by additives like copper(I) iodide (CuI). harvard.edu

Reductive Elimination : The ketone product is formed, and the Pd(0) catalyst is regenerated.

The Stille reaction tolerates a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org A significant drawback, however, is the high toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product. wikipedia.org

Table 5: Representative Acyl Stille Coupling

| Organostannane Reagent | Catalyst / Ligand | Additive | Product |

|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | (3,5-Dibromo-2-hydroxyphenyl)(phenyl)methanone |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ / PPh₃ | CuI | 1-(3,5-Dibromo-2-hydroxyphenyl)prop-2-en-1-one |

| (Furan-2-yl)trimethylstannane | PdCl₂(PPh₃)₂ | None | (3,5-Dibromo-2-hydroxyphenyl)(furan-2-yl)methanone |

Cyclization and Condensation Reactions

The reactivity of this compound is dictated by the interplay of its three key functional groups: the highly reactive acyl chloride, the nucleophilic hydroxyl group, and the electron-withdrawing bromine atoms on the aromatic ring. These features suggest a propensity for both intramolecular and intermolecular reactions.

Intramolecular Reactions leading to Heterocyclic Frameworks

While specific examples of intramolecular cyclization of this compound are not readily found in the literature, the proximity of the hydroxyl and benzoyl chloride groups suggests the potential for the formation of a six-membered lactone, specifically a substituted benzoxathianone, under appropriate conditions. The reaction would likely proceed via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride. The presence of the two bulky and electron-withdrawing bromine atoms could influence the feasibility and rate of such a cyclization. Steric hindrance might impede the necessary conformation for ring closure, while the electronic effects could modulate the reactivity of the participating functional groups.

Intermolecular Condensations with Polyfunctional Reagents

The acyl chloride functionality of this compound makes it a prime candidate for intermolecular condensation reactions with polyfunctional reagents. Nucleophiles such as amines, alcohols, and thiols can readily attack the electrophilic carbonyl carbon, leading to the formation of amides, esters, and thioesters, respectively.

For instance, reaction with a diamine could lead to the formation of a polyamide. Similarly, reaction with a diol could yield a polyester (B1180765). The presence of the hydroxyl group on the benzoyl chloride adds another layer of complexity, as it could also participate in the reaction, potentially leading to cross-linking or the formation of more complex polymeric structures. The specific outcome of these reactions would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and the stoichiometry of the reactants.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies, including kinetic analyses, on the reactions of this compound are scarce. However, general principles of nucleophilic acyl substitution can be applied to understand its reaction pathways.

Kinetic Studies of Nucleophilic Attack and Leaving Group Departure

The reaction of this compound with a nucleophile is expected to proceed through a tetrahedral intermediate. The rate of the reaction would be influenced by the nucleophilicity of the attacking species and the stability of the leaving group (chloride ion). Kinetic studies, if conducted, would likely involve monitoring the disappearance of the benzoyl chloride or the appearance of the product over time using techniques such as spectroscopy or chromatography. The rate law for such a reaction would be expected to be second order, first order in both the benzoyl chloride and the nucleophile.

Influence of Substituents on Reaction Rates and Selectivity

The two bromine atoms and the hydroxyl group on the aromatic ring are expected to have a significant electronic and steric influence on the reaction rates and selectivity. The electron-withdrawing inductive effect of the bromine atoms would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, the bulky nature of the bromine atoms could sterically hinder the approach of the nucleophile, potentially slowing down the reaction. The hydroxyl group, being in the ortho position, can participate in intramolecular hydrogen bonding, which could affect the conformation of the molecule and its reactivity. It can also act as a directing group in electrophilic aromatic substitution reactions, although such reactions are less likely at the already substituted positions.

Role of Catalysts and Additives in Reaction Efficiency

In many acylation reactions involving benzoyl chlorides, catalysts are employed to enhance the reaction rate and efficiency. Lewis acids, such as aluminum chloride or zinc chloride, can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. Bases, such as pyridine or triethylamine, are often used to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product side. The choice of catalyst and additives would be crucial in controlling the outcome of reactions involving this compound, especially in cases where multiple reaction pathways are possible.

Role As a Versatile Synthetic Intermediate

Construction of Complex Organic Architectures

The ability to serve as a foundational unit for more elaborate structures is a hallmark of a useful synthetic intermediate. 3,5-Dibromo-2-hydroxybenzoyl chloride excels in this capacity, providing a rigid scaffold upon which complexity can be systematically built.

While direct synthesis pathways for certain natural products using this compound are not extensively documented, its structural motifs are present in several bioactive compounds. For instance, the synthesis of some pyrrolomycin derivatives, a class of potent antibiotics, involves precursors with a similar substitution pattern, such as (3,5-dibromo-2-methoxyphenyl)acetyl chloride. The 3,5-dibrominated phenyl moiety is a key feature of these molecules.

In the case of Benzbromarone, a uricosuric agent used in the treatment of gout, and its analogs, the isomeric 3,5-dibromo-4-hydroxybenzoyl chloride is a confirmed precursor. This highlights the importance of the dibrominated hydroxybenzoyl chloride framework in the synthesis of medicinally relevant compounds. The synthesis of Benzbromarone typically involves the Friedel-Crafts acylation of 2-ethylbenzofuran (B194445) with the protected 3,5-dibromo-4-hydroxybenzoyl chloride, followed by deprotection. While the 2-hydroxy isomer is not directly used in the documented synthesis of Benzbromarone itself, its structural similarity suggests its potential as a starting material for novel analogs with potentially different biological activities.

| Precursor/Analog | Target Molecule Class | Key Synthetic Step |

| (3,5-dibromo-2-methoxyphenyl)acetyl chloride | Pyrrolomycin derivatives | Acylation |

| 3,5-dibromo-4-hydroxybenzoyl chloride | Benzbromarone | Friedel-Crafts Acylation |

The 3,5-dibromo-2-hydroxyphenyl moiety serves as a robust scaffold for the development of new molecular frameworks. The reactivity of the acyl chloride allows for its incorporation into larger, more complex systems. For example, the related compound 3,5-dibromosalicylaldehyde (B1199182) is a known precursor for the synthesis of various heterocyclic compounds, such as chromenes and Schiff bases, which can form the core of novel molecular architectures. These reactions demonstrate the potential of the 3,5-dibromo-2-hydroxyphenyl unit to act as a foundational element in the construction of diverse chemical libraries for drug discovery and materials science research. The benzophenone (B1666685) scaffold, of which derivatives of this compound are a part, is considered a ubiquitous and important structure in medicinal chemistry.

Derivatization Strategies for Chemical Analysis and Bioactivity Studies

The modification of analytes with a chemical reagent to enhance their detection or separation is a common strategy in analytical chemistry. The properties of this compound make it a potentially useful derivatizing agent.

Benzoyl chloride and its derivatives are known to be effective derivatizing agents for various functional groups, including amines and phenols, to improve their detection by techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The introduction of the 3,5-dibromo-2-hydroxybenzoyl group to an analyte would incorporate a strong chromophore, significantly enhancing its UV absorbance and thus the sensitivity of its detection. The bromine atoms, being heavy atoms, can also influence the photophysical properties of the resulting derivatives.

In the realm of mass spectrometry, derivatization with reagents like benzoyl chloride can improve the ionization efficiency and control the fragmentation of analytes, leading to more sensitive and specific detection. Derivatization with this compound would introduce a distinctive isotopic pattern due to the presence of two bromine atoms (79Br and 81Br occur in roughly a 1:1 ratio). This unique isotopic signature in the mass spectrum of the derivatized analyte would facilitate its identification and quantification, especially in complex biological matrices.

| Analytical Technique | Advantage of Derivatization |

| HPLC-UV | Enhanced UV absorbance (chromophore introduction) |

| Mass Spectrometry | Improved ionization and characteristic isotopic pattern |

Preparation of Precursors for Medicinal Chemistry and Materials Science

The utility of this compound extends to its role as a precursor for a wide array of functional molecules.

In medicinal chemistry, the 3,5-dibromo-2-hydroxyphenyl scaffold is a key component in the design of new therapeutic agents. The bromine atoms can be exploited for further functionalization through cross-coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of the biological activity of the resulting molecules. The synthesis of Schiff base ligands and their metal complexes from the related 3,5-dibromosalicylaldehyde points to the potential of this structural motif in the development of new catalysts and therapeutic agents.

In materials science, phenolic compounds are recognized as valuable building blocks for the creation of functional materials. The ability of the hydroxyl and carboxyl groups to participate in polymerization and cross-linking reactions makes this compound a potential monomer or cross-linking agent for the synthesis of novel polymers with tailored properties. The presence of bromine atoms can also impart flame-retardant properties to the resulting materials.

Synthesis of Biologically Relevant Small Molecules

Derivatives of this compound, particularly salicylanilides, have garnered significant interest due to their broad spectrum of biological activities. mdpi.comnih.gov

Anticancer Activity: Halogenated salicylanilides have emerged as potential candidates for drug repurposing in oncology. mdpi.comnih.gov These compounds can mediate their anticancer effects through various mechanisms, including the uncoupling of oxidative phosphorylation and the modulation of different signaling pathways within cancer cells. mdpi.com

Antimicrobial and Antifungal Activity: Salicylanilide (B1680751) derivatives have demonstrated notable in vitro activity against various bacterial and fungal strains. nih.gov For instance, certain salicylanilide benzoates have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of substituents on the aniline (B41778) ring of salicylanilides can influence their antimicrobial properties.

While direct synthesis of specific named drugs using this compound is not extensively documented in readily available literature, its role as a key precursor to the biologically active salicylanilide scaffold is well-established. The reactivity of the acyl chloride allows for the facile introduction of the 3,5-dibromo-2-hydroxybenzoyl moiety into various molecular frameworks, enabling the exploration of new derivatives with potential therapeutic applications.

Incorporation into Polymeric Structures and Functional Materials

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a phenolic hydroxyl group, presents opportunities for its use as a monomer in polymerization reactions. While specific examples of its direct incorporation into polymers are not widely reported, the principles of polyester (B1180765) synthesis suggest its potential utility.

Aromatic diacid chlorides are commonly used in interfacial polycondensation with aromatic diols to synthesize wholly aromatic polyesters. derpharmachemica.com In principle, this compound could be utilized in a similar fashion, potentially in a self-condensation reaction under appropriate conditions or in condensation with other suitable monomers to create polyesters. The resulting polymers would feature the dibrominated hydroxybenzoyl units in their backbone, which could impart specific properties such as flame retardancy, due to the high bromine content, and altered solubility and thermal stability. The development of synthetic cationic biodegradable polymers with antimicrobial properties is an area of active research, and the incorporation of moieties derived from biologically active compounds is a strategy to impart such functionality. rsc.org

Conclusion

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group, a carbonyl (C=O) group of the acid chloride, aromatic C-H bonds, and carbon-bromine (C-Br) bonds can be identified by their specific vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3600 (broad) | The broadness is indicative of hydrogen bonding. |

| C=O stretch | 1750-1790 | Characteristic of an acid chloride, typically at a higher frequency than other carbonyl compounds. |

| Aromatic C=C stretch | 1450-1600 | Multiple bands are expected in this region, confirming the presence of the benzene (B151609) ring. |

| C-O stretch | 1200-1300 | Associated with the phenolic hydroxyl group. |

| C-Br stretch | 500-650 | Indicates the presence of bromo substituents on the aromatic ring. |

Note: The data in this table is predicted based on typical vibrational frequencies for these functional groups.

A significant feature in the spectroscopy of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at the C2 position and the carbonyl group of the benzoyl chloride at the C1 position. This interaction can influence the position and shape of the O-H and C=O stretching bands in the FTIR spectrum.

The presence of this intramolecular hydrogen bond is expected to cause a shift of the O-H stretching frequency to a lower wavenumber and a broadening of the peak. Similarly, the C=O stretching frequency may also be shifted to a slightly lower wavenumber compared to benzoyl chlorides without a neighboring hydroxyl group. The extent of this shift provides insight into the strength of the hydrogen bond. Studies on related hydroxybenzoyl compounds have shown that such intramolecular hydrogen bonds can significantly impact the molecule's conformation and reactivity. mdpi.com

Resonance Spectroscopy: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the connectivity of the carbon and hydrogen atoms can be established.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the high degree of substitution on the benzene ring. There are two chemically non-equivalent aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.9 - 8.1 | Doublet (d) | ~2.5 |

| H-6 | 7.6 - 7.8 | Doublet (d) | ~2.5 |

| OH | 9.0 - 11.0 | Singlet (s) | N/A |

Note: The data in this table is predicted based on the analysis of substituent effects on aromatic chemical shifts.

The downfield chemical shifts of the aromatic protons are due to the deshielding effects of the electron-withdrawing bromo and benzoyl chloride groups. The proton at the C4 position is expected to be slightly more downfield than the proton at C6 due to its proximity to the strongly electron-withdrawing benzoyl chloride group. The two aromatic protons are expected to show a small meta-coupling (⁴JHH) to each other, resulting in a doublet for each signal. The hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift, which is characteristic of a phenolic proton involved in hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-OH | 155 - 160 |

| C-Br (C3, C5) | 110 - 120 |

| C-COCl | 125 - 130 |

| CH (C4, C6) | 130 - 140 |

Note: The data in this table is predicted based on established substituent effects in substituted benzenes.

The carbonyl carbon of the acid chloride is expected to be the most downfield signal. The carbon atom attached to the hydroxyl group (C2) will also be significantly downfield due to the deshielding effect of the oxygen atom. The carbons bonded to the bromine atoms (C3 and C5) are expected to appear in the mid-range of the aromatic region. The protonated carbons (C4 and C6) will have chemical shifts influenced by the various substituents on the ring.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish the connectivity between atoms. In a ¹H-¹H COSY spectrum of this compound, a cross-peak would be expected between the signals of the two aromatic protons (H-4 and H-6). oxinst.com This off-diagonal correlation would definitively confirm that these two protons are coupled to each other, which is consistent with their meta-relationship on the benzene ring. oxinst.com The absence of other cross-peaks for the aromatic protons would further support the proposed substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, valuable information about the molecule's connectivity can be obtained.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermolabile molecules like this compound. In ESI-MS, the molecule is typically ionized by protonation or deprotonation, forming [M+H]⁺ or [M-H]⁻ ions, respectively. The fragmentation of these ions can then be studied to deduce the structure.

Table 1: Predicted Major Fragment Ions in ESI-MS of this compound

| Fragment Ion | Formula | Predicted m/z | Proposed Neutral Loss |

| [M-H]⁻ | C₇H₂Br₂ClO₂⁻ | 310.8, 312.8, 314.8 | H⁺ |

| [M-Cl]⁺ | C₇H₃Br₂O₂⁺ | 278.8, 280.8, 282.8 | Cl⁻ |

| [M-COCl]⁺ | C₆H₃Br₂O⁺ | 250.8, 252.8, 254.8 | COCl⁻ |

| [M-Br]⁺ | C₇H₃BrClO₂⁺ | 233.9, 235.9 | Br⁻ |

Note: The m/z values are approximated for the most abundant isotopes and will appear as clusters due to isotopic distribution.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is particularly useful for distinguishing between compounds with the same nominal mass. For this compound (C₇H₃Br₂ClO₂), the theoretical exact mass can be calculated with high precision.

Advanced techniques like nontraditional mass defect analysis can be employed to identify brominated species within complex mixtures based on their specific mass defects and isotopic patterns. nih.gov This approach has proven valuable in the analysis of various brominated compounds. nih.govresearchgate.net

Table 2: Theoretical Exact Mass and Isotopic Pattern for the Molecular Ion of this compound ([M])

| Isotopologue Formula | Theoretical m/z | Relative Abundance (%) |

| C₇H₃⁷⁹Br₂³⁵ClO₂ | 311.8188 | 75.6 |

| C₇H₃⁷⁹Br⁸¹Br³⁵ClO₂ | 313.8168 | 100.0 |

| C₇H₃⁸¹Br₂³⁵ClO₂ | 315.8147 | 24.8 |

| C₇H₃⁷⁹Br₂³⁷ClO₂ | 313.8159 | 24.5 |

| C₇H₃⁷⁹Br⁸¹Br³⁷ClO₂ | 315.8138 | 32.4 |

| C₇H₃⁸¹Br₂³⁷ClO₂ | 317.8118 | 8.0 |

Data calculated based on IUPAC isotopic abundances.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of closely related compounds, such as 3,5-dichloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxy-benzoic acid, provides significant insight into the expected structural features. nih.govresearchgate.net

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The hydroxyl group is expected to act as a hydrogen bond donor, potentially forming intramolecular hydrogen bonds with the carbonyl oxygen, a common feature in salicylic (B10762653) acid derivatives. researchgate.netacs.org Intermolecular hydrogen bonds are also likely to play a significant role in the crystal packing.

In analogous structures, such as 3,5-dichloro-2-hydroxybenzaldehyde, molecules are linked by intermolecular C-H···O hydrogen bonds, forming a layered packing structure. nih.gov Halogen bonding, an interaction involving the electrophilic region of a halogen atom, could also contribute to the crystal packing, as could π-π stacking interactions between the aromatic rings. However, in some related dichloro-analogs, π-π stacking is not observed. nih.gov

The molecular geometry of this compound is expected to be largely planar, with the benzoyl chloride moiety and the hydroxyl group attached to the benzene ring. The bond lengths and angles would be influenced by the electronic effects of the bromine and hydroxyl substituents. For instance, the crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid reveals details about the bond lengths and angles of the substituted benzene ring. researchgate.net An intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen would create a six-membered ring, contributing to the planarity of that region of the molecule. researchgate.net

Table 3: Representative Crystallographic Data for a Related Compound (3,5-dichloro-2-hydroxy-benzoic acid)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 |

| a (Å) | 8.734(4) |

| b (Å) | 21.63(1) |

| c (Å) | 8.437(4) |

| β (°) | 100.927(8) |

| V (ų) | 1565.1 |

| Z | 8 |

Data from the crystallographic study of 3,5-dichloro-2-hydroxy-benzoic acid. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are particularly useful for characterizing reactive intermediates and transition states that may be difficult to observe experimentally. For 3,5-Dibromo-2-hydroxybenzoyl chloride, such calculations illuminate the interplay between its various functional groups—the hydroxyl, bromo, and acyl chloride moieties—and their collective influence on the molecule's electronic landscape and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is widely employed to predict optimized molecular geometries and energies with a favorable balance of accuracy and computational cost.

For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms (energy minimization). The calculation would likely confirm that the benzoyl group is nearly planar. researchgate.netresearchgate.net An important structural feature is the intramolecular hydrogen bond that can form between the hydrogen of the 2-hydroxy group and the oxygen of the benzoyl chloride, creating a stable six-membered ring motif. nih.gov This interaction significantly influences the compound's conformation and reactivity. The calculated bond lengths, bond angles, and dihedral angles from the optimized geometry provide a precise structural model.

Table 1: Representative Data from a DFT Geometry Optimization (Note: This table is illustrative of typical DFT output for a molecule like this compound and is not based on experimentally published data for this specific compound.)

| Parameter | Predicted Value | Significance |

| C=O Bond Length | ~1.78 Å | Reflects the carbonyl character, influenced by the adjacent chlorine. |

| O-H Bond Length | ~0.97 Å | Indicates the covalent bond within the hydroxyl group. |

| O-H···O Distance | ~1.9 Å | Suggests a strong intramolecular hydrogen bond. |

| Dihedral Angle (Ring-COCl) | ~0° | Indicates the planarity of the acyl chloride group with the benzene (B151609) ring. |

| Total Energy | (Value in Hartrees) | Represents the minimized ground state energy of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and kinetic stability. taylorandfrancis.com

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO is expected to be centered on the highly electrophilic carbonyl carbon of the acyl chloride group, making it the most susceptible site for attack by a nucleophile. youtube.com A small HOMO-LUMO gap signifies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data (Note: These values are representative for demonstrating the concept and are not specific to this compound.)

| Orbital | Energy (eV) | Significance |

| HOMO | -6.8 eV | Represents the electron-donating ability (nucleophilicity). |

| LUMO | -2.1 eV | Represents the electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A smaller gap indicates higher reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. mdpi.comwalisongo.ac.id

An MEP map of this compound would display:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the carbonyl oxygen, the hydroxyl oxygen, and to a lesser extent, the bromine atoms due to their lone pairs. researchgate.netresearchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. The most intense blue region would be located on the carbonyl carbon of the acyl chloride, highlighting its extreme electrophilicity. The hydrogen of the hydroxyl group would also show a positive potential. nih.gov

Neutral Potential (Green): Areas with moderate electrostatic potential, typically the carbon backbone of the aromatic ring. nih.gov

This visual representation provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies to understand reaction mechanisms and predict outcomes.

This compound is a powerful acylating agent. Computational methods can be used to model its reaction with a nucleophile (e.g., an alcohol or an amine) to form an ester or an amide. Such a study would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (this compound and the nucleophile) and the final products.

Transition State Search: Locating the transition state structure for the reaction, which represents the highest energy point along the reaction coordinate. This is often a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

These calculations can confirm the steps of the acylation mechanism, such as the formation and breakdown of the tetrahedral intermediate, and the role of the leaving group (chloride).

When a molecule has multiple reactive sites, or when reactions can produce different stereoisomers, computational modeling can predict the selectivity. For this compound, this could apply to reactions where it is used as a building block in the synthesis of more complex molecules.

Regioselectivity: If a substrate has multiple nucleophilic sites, calculations of the activation energies for attack at each site can predict which one will react preferentially. For example, comparing the reaction barriers for acylation at different positions on a polyfunctional molecule would reveal the most likely product.

Stereoselectivity: In reactions that can form chiral centers, computational methods can predict which stereoisomer is favored by calculating the energies of the different diastereomeric transition states. The transition state with the lower energy will correspond to the major product, thus explaining the observed stereoselectivity.

By modeling these complex reaction pathways, computational chemistry provides a powerful predictive tool that can guide synthetic efforts and offer detailed mechanistic understanding that is often inaccessible through experimental means alone.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes. For this compound, MD simulations would be instrumental in understanding how it behaves in different reaction conditions, particularly concerning the influence of solvents and its interactions within catalytic systems.

Solvent Effects on Reactivity and Conformation

The choice of solvent can significantly impact the reactivity and conformational equilibrium of this compound. Solvation models, often combined with quantum mechanical calculations, can predict these effects.

The reactivity of the acyl chloride group is highly sensitive to the polarity and nucleophilicity of the solvent. In polar aprotic solvents, the dipole moment of the solvent molecules would interact with the polar C-Cl and C=O bonds, potentially stabilizing the ground state and transition states of reactions. In polar protic solvents, such as alcohols or water, the interactions would be more complex, involving hydrogen bonding with the hydroxyl group and the carbonyl oxygen. These interactions can influence the reaction mechanism, favoring either a concerted (SN2-like) or a stepwise (SN1-like) pathway for nucleophilic acyl substitution.

The conformation of this compound is primarily determined by the orientation of the benzoyl chloride group relative to the benzene ring and the intramolecular interactions involving the hydroxyl and bromo substituents. Computational studies on substituted benzoyl chlorides suggest that the planarity of the molecule is a key factor. For this compound, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is expected, which would favor a planar conformation. However, steric hindrance from the bulky bromine atoms and interactions with solvent molecules could lead to deviations from planarity.

The following table summarizes the predicted effects of different solvent types on the reactivity and conformation of this compound, based on general principles observed for similar compounds.

| Solvent Type | Predicted Effect on Reactivity | Predicted Effect on Conformation |

| Nonpolar | Lower reactivity due to poor stabilization of polar transition states. | Favors intramolecular hydrogen bonding, leading to a more planar conformation. |

| Polar Aprotic | Enhanced reactivity due to stabilization of polar transition states. | Solvent dipoles may interact with the carbonyl and hydroxyl groups, potentially influencing the strength of the intramolecular hydrogen bond. |

| Polar Protic | Complex effects; can act as a nucleophile and stabilize ionic intermediates. May facilitate both SN1 and SN2 pathways. | Strong hydrogen bonding with the solvent can compete with and disrupt the intramolecular hydrogen bond, potentially leading to a less planar conformation. |

Ligand-Substrate Interactions in Catalytic Systems

In catalytic reactions, this compound can act as a substrate, and its interaction with the catalyst's active site is crucial for the reaction's efficiency and selectivity. Molecular dynamics simulations can provide detailed insights into these interactions.

For instance, in a Lewis acid-catalyzed reaction, the catalyst would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. MD simulations could model the binding of the Lewis acid to the substrate, revealing the geometry of the complex and the electronic changes that occur upon binding.

In enzyme-catalyzed reactions, the substrate would bind to the active site of the enzyme. MD simulations can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern this binding. Understanding these interactions is key to explaining the enzyme's substrate specificity and catalytic mechanism.

The table below outlines potential ligand-substrate interactions that could be studied using molecular dynamics simulations for this compound in different catalytic scenarios.

| Catalytic System | Key Ligand-Substrate Interactions | Information Gained from MD Simulations |

| Lewis Acid Catalysis | Coordination of the Lewis acid to the carbonyl oxygen. | Geometry of the catalyst-substrate complex, activation energy of the reaction, and the role of the substituents in modulating the interaction. |

| Nucleophilic Catalysis | Formation of a covalent intermediate between the nucleophilic catalyst and the acyl group. | Stability of the intermediate, mechanism of acyl transfer, and the influence of the solvent on the catalytic cycle. |

| Enzyme Catalysis | Hydrogen bonding, hydrophobic interactions, and electrostatic interactions within the enzyme's active site. | Binding affinity of the substrate, conformational changes in the enzyme and substrate upon binding, and the catalytic mechanism at an atomic level. |

While direct computational studies on this compound are limited, the application of these theoretical methods holds great promise for a deeper understanding of its chemical behavior and for guiding its application in synthesis and materials science.

Advanced Topics and Future Research Directions in the Chemistry of 3,5 Dibromo 2 Hydroxybenzoyl Chloride

Development of Novel Catalytic Systems

The strategic application of catalysis could unlock highly selective and efficient transformations of 3,5-Dibromo-2-hydroxybenzoyl chloride, targeting its distinct reactive sites. Future research is poised to explore homogeneous, heterogeneous, and biological catalysis to control its reactivity and generate novel derivatives.

Homogeneous and Heterogeneous Catalysis for Selective Transformations

Homogeneous catalysis, utilizing soluble catalysts, offers a promising avenue for intricate modifications of the molecule. Palladium-catalyzed cross-coupling reactions, for instance, could selectively replace the bromine atoms with various organic moieties, creating diverse carbon-carbon and carbon-heteroatom bonds. researchgate.netbeilstein-journals.org The development of ligands capable of directing the catalyst to a specific bromine atom, perhaps influenced by the adjacent hydroxyl group, would be a significant advancement. Another area of exploration is the use of Lewis acid catalysts to modulate the reactivity of the acyl chloride group in Friedel-Crafts acylations, potentially favoring certain aromatic substrates or achieving regioselectivity that is not possible under traditional conditions. researchgate.netbeilstein-journals.orgresearchgate.net

Heterogeneous catalysis, which employs solid-phase catalysts, presents advantages in terms of catalyst separation and reusability, aligning with green chemistry principles. Solid acid catalysts, such as zeolites or functionalized resins, could be developed for Friedel-Crafts reactions, offering a more sustainable alternative to traditional homogeneous Lewis acids like aluminum chloride. google.com Furthermore, supported metal catalysts could be designed for selective hydrogenations or dehalogenations, providing pathways to derivatives that are otherwise difficult to access.

Illustrative Comparison of Potential Catalytic Systems for Acylation:

| Catalyst Type | Catalyst Example | Potential Advantage | Potential Challenge |

|---|---|---|---|

| Homogeneous (Lewis Acid) | AlCl₃ / FeCl₃ | High reactivity and yield in Friedel-Crafts acylation. researchgate.net | Moisture sensitivity, stoichiometric quantities often needed, difficult removal. |

| Homogeneous (Organometallic) | Pd(PPh₃)₄ | Enables cross-coupling reactions at C-Br positions. researchgate.net | Potential for catalyst poisoning by the hydroxyl group; cost. |

| Heterogeneous (Solid Acid) | Zeolite H-BEA | Reusable, easily separated from product, reduced waste. | Lower activity compared to Lewis acids, potential for pore diffusion limitations. |

Biocatalysis in the Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. For this compound, enzymes like lipases or proteases could be employed for highly selective derivatization. For example, a lipase (B570770) could catalyze the esterification of the phenolic hydroxyl group with high chemoselectivity, leaving the acyl chloride and bromine atoms untouched. This approach avoids the need for complex protection-deprotection strategies common in traditional organic synthesis. Similarly, enzymes could be used for the selective amidation of the acyl chloride group, potentially even exhibiting enantioselectivity with chiral amines. The development of robust, immobilized enzymes would further enhance the industrial viability of such processes.

Flow Chemistry and Continuous Processing for Scalable Synthesis

The inherent reactivity and potential hazards associated with acyl chlorides make their synthesis and subsequent reactions prime candidates for the application of flow chemistry and continuous processing. These technologies offer significant advantages in safety, control, and scalability over traditional batch methods. researchgate.net

Microfluidic Reactors for High-Throughput Synthesis

Microfluidic reactors, with their high surface-area-to-volume ratios, enable exceptional control over reaction parameters such as temperature and mixing. researchgate.net This is particularly advantageous for highly exothermic reactions, such as Friedel-Crafts acylation, or for reactions involving highly reactive intermediates. google.com For this compound, a microreactor could be used to safely react it with potent nucleophiles that would be difficult to control in a batch process. researchgate.net Furthermore, automated microfluidic systems could be employed for the high-throughput synthesis of derivative libraries. By systematically varying reaction partners and conditions across a multi-channel reactor, hundreds of unique analogs could be generated and screened rapidly, accelerating drug discovery and materials science research.

Process Intensification for Industrial Applications

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Shifting the synthesis and derivatization of this compound from batch to a continuous flow process is a key strategy for intensification. Continuous processes minimize the volume of hazardous materials present at any given time, significantly improving operational safety. patsnap.com Enhanced heat and mass transfer in flow reactors can lead to higher yields and purities, reducing the need for extensive downstream purification. google.com A fully continuous process could involve the synthesis of the acyl chloride from its corresponding benzoic acid in one reactor, followed immediately by its use in a subsequent reaction in a second coupled reactor, a concept known as "telescoping," which eliminates the isolation of intermediates.

Hypothetical Comparison of Batch vs. Flow Synthesis for a Derivatization Reaction:

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate (exotherm risk) | Excellent (rapid heat dissipation) |

| Safety | Higher risk due to large volumes of reactive material. | Inherently safer due to small reactor hold-up volume. researchgate.net |

| Scalability | Complex re-optimization required. | Achieved by running the process for a longer duration ("scaling-out"). |

| Yield/Purity | Variable | Often higher and more consistent. |

Integration into Multicomponent Reactions and Cascade Processes

The multiple reactive sites on this compound make it an ideal candidate for use in multicomponent reactions (MCRs) and cascade processes. These advanced synthetic strategies enable the rapid construction of complex molecular architectures from simple starting materials in a single pot, enhancing synthetic efficiency.

MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all reactants. nih.gov The aldehyde analog of the title compound has been shown to participate in MCRs, suggesting that this compound could also serve as a valuable building block. researchgate.net It could, for example, act as the acylating component in MCRs that form complex amides or esters, with the bromine and hydroxyl groups providing further points for molecular diversification.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. The distinct reactivity of the functional groups on this compound could be harnessed to design novel cascade sequences. For instance, an initial intermolecular acylation at the acyl chloride position could be followed by an intramolecular cyclization involving the hydroxyl group or a palladium-catalyzed coupling at a bromine position, all occurring in a single, orchestrated process to rapidly generate complex heterocyclic structures.

One-Pot Syntheses Utilizing Multiple Reaction Pathways

One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For a substrate like this compound, this approach allows for the sequential or concurrent transformation of its distinct reactive sites.

A hypothetical one-pot synthesis could involve the initial reaction of the acyl chloride with a binucleophile, such as a 1,2-diamine or a 1,2-diol, to form an intermediate amide or ester. Without isolation, a subsequent base-mediated intramolecular cyclization could occur, potentially involving the hydroxyl group, to forge a new heterocyclic ring. Further complexity could be introduced by incorporating a palladium-catalyzed cross-coupling reaction to functionalize one or both of the bromo-substituents in the same pot. The success of such a multi-step, one-pot process hinges on the careful selection of reagents and reaction conditions to ensure compatibility and prevent undesired side reactions. The development of such cascade reactions is a key area of interest for constructing diverse heterocyclic scaffolds. nih.govresearchgate.net

Tandem Reactions for Increased Synthetic Efficiency

Tandem reactions, also known as cascade or domino reactions, are a subset of one-pot processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity. nih.gov The strategic placement of functional groups in this compound makes it an ideal candidate for initiating such cascades.

For instance, a reaction could be designed where the initial acylation of a suitable nucleophile introduces a new functionality that is poised to react with either the hydroxyl group or one of the bromine atoms. This could trigger a cascade of cyclizations and rearrangements, leading to the formation of polycyclic heterocyclic systems in a single, efficient operation. The development of novel tandem reactions initiated by derivatives of this benzoyl chloride is a promising avenue for the rapid synthesis of complex molecules that would otherwise require lengthy, linear synthetic sequences. nih.gov

Exploration of Novel Reaction Partners and Transformation Pathways

To expand the synthetic utility of this compound, researchers are exploring its reactivity with a wider range of reaction partners and investigating novel transformation pathways beyond traditional methods.

Reactions with Organometallic Reagents Beyond Conventional Coupling Partners

While Suzuki and Sonogashira couplings are standard methods for functionalizing the bromo-substituents, the exploration of other organometallic reagents could unlock new synthetic possibilities. For example, reactions with organozinc or organotin reagents could offer alternative or complementary reactivity profiles. The acyl chloride functionality can also react with organometallic reagents. While Grignard reagents typically add twice to acyl chlorides to yield tertiary alcohols, the use of less reactive organometallic species like organocuprates (Gilman reagents) could allow for the selective formation of ketones. This would provide a direct route to substituted 2-hydroxybenzophenones, which are valuable intermediates in organic synthesis.

Investigation of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer green and often unique pathways for chemical transformations. chim.it The aromatic core of this compound and its derivatives could be susceptible to photochemical cyclization. For example, after conversion to a stilbene-like derivative through a Wittig or related reaction, irradiation with UV light could induce an intramolecular 6π-electrocyclization, leading to the formation of phenanthrene (B1679779) or other polycyclic aromatic systems. mdpi.comresearchgate.netresearchgate.net Such reactions are powerful tools for the synthesis of complex, fused-ring structures.

Electrosynthesis represents another frontier. The electrochemical reduction of the carbon-bromine bonds could generate radical or anionic intermediates that could participate in subsequent intramolecular or intermolecular reactions. Conversely, electrochemical oxidation could potentially be used to mediate cyclization reactions involving the phenolic hydroxyl group. These methods can often be performed under mild conditions without the need for stoichiometric chemical reagents, aligning with the principles of green chemistry.

Targeted Design for Specific Chemical Applications

The unique substitution pattern of this compound makes it an attractive scaffold for the targeted design of molecules with specific functions, particularly in the realm of analytical chemistry.

Preparation of Advanced Analytical Probes

The 3,5-dibromo-2-hydroxyphenyl motif can be incorporated into larger molecular frameworks to create chemosensors for the detection of specific ions or molecules. nih.govresearcher.life The hydroxyl and carbonyl groups can act as a binding site for metal ions, while the aromatic ring can serve as the core of a fluorophore or chromophore. Modification of the bromine positions allows for the attachment of other functional groups to tune the sensor's selectivity, sensitivity, and photophysical properties.

For example, by replacing the bromine atoms with appropriate recognition units through cross-coupling reactions, fluorescent probes can be synthesized that exhibit a change in their emission properties upon binding to a target analyte, such as a metal ion or an anion. rsc.orgsciopen.comnih.govglobethesis.comglobethesis.com The design principles often involve modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon analyte binding. The development of probes based on this scaffold for the selective detection of biologically and environmentally important species is an active area of research.

Below is a table summarizing potential analytical probes derived from the this compound scaffold:

| Probe Type | Target Analyte | Detection Principle | Potential Modifications |

| Fluorescent Probe | Metal Ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) | Chelation-enhanced fluorescence (CHEF) or quenching | Introduction of ion-specific chelating groups at the 5-position |

| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻, AcO⁻) | Change in intramolecular charge transfer (ICT) upon binding | Functionalization with hydrogen-bond donor groups |

| Ratiometric Sensor | pH | Modulation of excited-state intramolecular proton transfer (ESIPT) | Introduction of additional acidic or basic sites |

This structured exploration into advanced synthetic methodologies and targeted applications underscores the continuing importance of this compound as a versatile platform for chemical innovation.

Synthesis of Precursors for Complex Chemical Systems

This compound serves as a versatile starting material for the synthesis of a variety of precursors essential for the construction of more complex chemical systems. Its utility stems from the presence of multiple reactive sites: the highly reactive acyl chloride group, the activated aromatic ring substituted with two bromine atoms, and a phenolic hydroxyl group. These features allow for a range of chemical transformations, making it a valuable building block in organic synthesis.

The primary reaction pathway exploited is the Friedel-Crafts acylation, where the acyl chloride group reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a diaryl ketone. This reaction is fundamental in creating precursors for various complex structures, including polysubstituted benzophenones and xanthones.

Synthesis of Polysubstituted Benzophenone (B1666685) Precursors

The reaction of this compound with substituted aromatic compounds, such as phenols and anilines, provides a direct route to highly functionalized benzophenone derivatives. These benzophenones are not only important compounds in their own right but also serve as key intermediates for the synthesis of other complex molecules.